molecular formula C16H5F7N2OS B4817270 2,6-difluoro-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzamide

2,6-difluoro-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B4817270
M. Wt: 406.3 g/mol
InChI Key: IHQJRFJCKIXCSF-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features multiple fluorine atoms and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling Reactions: The final step involves coupling the thiazole ring with the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring

    Reduction: Reduced forms of the benzamide or thiazole ring

    Substitution: Compounds with substituted fluorine atoms

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. Its multiple fluorine atoms make it a useful probe for investigating fluorine’s role in drug interactions and metabolism.

Medicine

In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its unique structure may offer advantages in terms of binding affinity and selectivity for specific biological targets .

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-difluoro-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzamide apart is its combination of multiple fluorine atoms and a thiazole ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-difluoro-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H5F7N2OS/c17-5-2-1-3-6(18)8(5)15(26)25-16-24-7(4-27-16)9-10(19)12(21)14(23)13(22)11(9)20/h1-4H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQJRFJCKIXCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=C(C(=C(C(=C3F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H5F7N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-difluoro-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzamide
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2,6-difluoro-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzamide
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2,6-difluoro-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzamide
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2,6-difluoro-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzamide
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2,6-difluoro-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 6
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2,6-difluoro-N-[4-(2,3,4,5,6-pentafluorophenyl)-1,3-thiazol-2-yl]benzamide

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